
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Übersicht
Beschreibung
The compound “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It is related to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . The InChI string of the latter isInChI=1S/C13H20BNO2/c1-9-6-7-10 (15)8-11 (9)14-16-12 (2,3)13 (4,5)17-14/h6-8H,15H2,1-5H3 . Chemical Reactions Analysis
As for the chemical reactions, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is frequently used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It acts as a boron source, allowing for the formation of carbon-carbon bonds between sp2-hybridized atoms. This is crucial for constructing complex organic molecules, including pharmaceuticals and polymers.
Drug Discovery
In drug discovery, the compound serves as a building block for the synthesis of potential therapeutic agents . Its boronic acid group can be used to create new chemical entities with biological activity, which can be further optimized for increased efficacy and reduced toxicity.
Material Science
Researchers in material science utilize this compound to develop new materials with specific optical and electrochemical properties . It’s involved in the synthesis of novel copolymers that can have applications ranging from electronics to biocompatible materials.
Analytical Chemistry
In analytical chemistry, 3-Amino-4-methylphenylboronic acid, pinacol ester, HCl is used as a reagent for the detection and quantification of various substances . Its ability to form stable complexes with sugars and other diols is particularly useful in the analysis of biological samples.
Catalysis
The compound finds use in catalysis, where it can facilitate or enhance chemical reactions . Its boronic ester group is often involved in transition metal-catalyzed processes, which are widely used in industrial chemistry for the efficient production of chemicals.
Neuroscience Research
In neuroscience, the compound’s derivatives are explored for their potential role in treating neurological conditions . It can serve as an intermediate in the synthesis of cholinergic drugs, which are important for managing diseases related to the nervous system.
Agricultural Chemistry
In the field of agricultural chemistry, this compound is part of research into developing new pesticides and herbicides . Its structural flexibility allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment.
Environmental Science
Lastly, in environmental science, the compound is used to study the degradation of organic pollutants . Its boronic acid moiety can mimic certain environmental contaminants, helping scientists understand how these harmful substances break down in nature.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can lead to changes in the conformation and function of the target proteins.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets . The downstream effects of these interactions can vary depending on the specific targets and the biological context.
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment . These factors can affect the compound’s bioavailability.
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to various molecular and cellular effects, depending on the specific targets and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the formation of reversible covalent bonds between the compound and its targets . Additionally, factors such as temperature and humidity can influence the stability of the compound .
Eigenschaften
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14;/h6-8H,15H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVBFDWPOULPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656968 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | |
CAS RN |
850567-52-1 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



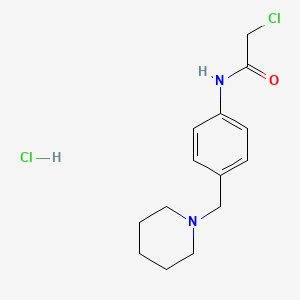
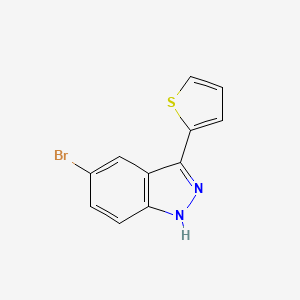




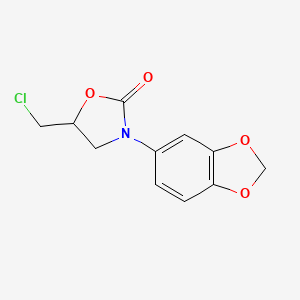
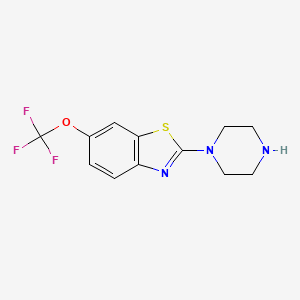
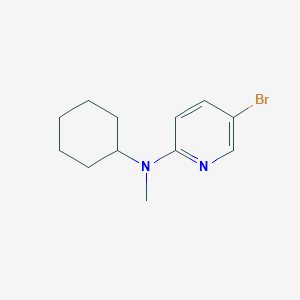
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)
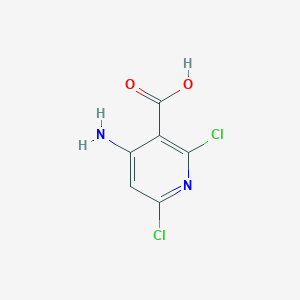
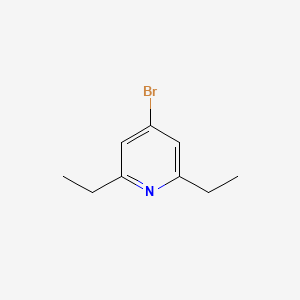
![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)
